2,3,4,5-Tetrabromobenzoic acid

Catalog No.
S1493460
CAS No.
27581-13-1
M.F
C7H2Br4O2
M. Wt
437.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5-Tetrabromobenzoic acid

CAS Number

27581-13-1

Product Name

2,3,4,5-Tetrabromobenzoic acid

IUPAC Name

2,3,4,5-tetrabromobenzoic acid

Molecular Formula

C7H2Br4O2

Molecular Weight

437.7 g/mol

InChI

InChI=1S/C7H2Br4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)

InChI Key

KVILQONZZZERSG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O

Organic Synthesis and Coordination Chemistry

Field: This application falls under the field of Organic Synthesis and Coordination Chemistry .

Application Summary: 2,3,4,5-Tetrabromobenzoic acid is a useful fragment in organic synthesis and in coordination chemistry .

Method of Application: The most efficient method for the preparation of 2,3,4,5-Tetrabromobenzoic acid on a multigram scale is exhaustive bromination of benzoic acid using 1.3-dibromoisocyanuric acid in concentrated H2SO4 solution .

Results or Outcomes: The molecular structure and crystal packing of 2,3,4,5-Tetrabromobenzoic acid established by single-crystal X-ray diffractometry suggests a pattern of H-bonding and halogen bonding in solid state .

Biomonitoring of Flame Retardants

Field: This application falls under the field of Environmental Health and Biomonitoring .

Application Summary: 2,3,4,5-Tetrabromobenzoic acid is used as a biomarker in human urine for exposure to flame retardants .

Method of Application: The compound is quantified in human urine by solid phase extraction-high performance liquid chromatography-tandem mass spectrometry .

Results or Outcomes: The presence of 2,3,4,5-Tetrabromobenzoic acid in human urine indicates exposure to certain flame retardants .

Metabolite of Flame Retardants

Field: This application falls under the field of Toxicology and Pharmacology .

Application Summary: 2,3,4,5-Tetrabromobenzoic Acid is an in vitro metabolite of the flame retardant 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate in human and rat tissues .

Method of Application: The compound is identified as a metabolite during the metabolic studies of flame retardants in human and rat tissues .

Results or Outcomes: The presence of 2,3,4,5-Tetrabromobenzoic Acid in tissues indicates exposure to certain flame retardants .

Analytical Standards

Field: This application falls under the field of Analytical Chemistry .

Application Summary: 2,3,4,5-Tetrabromobenzoic acid is used as an analytical standard in various analytical chemistry applications .

Method of Application: The compound is used as a reference material in analytical procedures, helping to calibrate instruments and validate methods .

Results or Outcomes: The use of 2,3,4,5-Tetrabromobenzoic acid as an analytical standard improves the accuracy and reliability of analytical results .

2,3,4,5-Tetrabromobenzoic acid is a brominated aromatic compound with the molecular formula C₇H₂Br₄O₂. It is a derivative of benzoic acid, where four hydrogen atoms are replaced by bromine atoms at the 2, 3, 4, and 5 positions on the benzene ring. This compound is primarily known as a metabolite of 2-ethylhexyl-2,3,4,5-tetrabromobenzoate, a brominated flame retardant. Due to its structure, it possesses significant lipophilicity and potential environmental persistence.

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
  • Reduction: Undergoing reduction reactions to yield corresponding alcohols or aldehydes.
  • Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles under appropriate conditions.

In metabolic studies, 2,3,4,5-tetrabromobenzoic acid has been observed to form from the cleavage of the alkyl chain of its parent compound without requiring cofactors .

Research indicates that 2,3,4,5-tetrabromobenzoic acid exhibits cytotoxic effects. In vitro studies have shown that it induces stronger cytotoxicity in human umbilical vein endothelial cells compared to its parent compounds . Its structural similarity to other toxic pollutants raises concerns regarding its potential toxicity and environmental impact.

The synthesis of 2,3,4,5-tetrabromobenzoic acid typically involves:

  • Bromination of Benzoic Acid: Bromination reactions can be performed using bromine or brominating agents in a controlled environment to selectively introduce bromine atoms at the desired positions on the benzoic acid ring.
  • Metabolic Conversion: As noted in studies, it can also be produced metabolically from 2-ethylhexyl-2,3,4,5-tetrabromobenzoate through enzymatic cleavage processes in biological systems .

2,3,4,5-Tetrabromobenzoic acid is primarily used in:

  • Flame Retardants: It serves as a metabolite in assessing exposure to brominated flame retardants and may be used as a biomarker for such exposures .
  • Environmental Monitoring: Its detection in environmental samples aids in understanding the fate of brominated flame retardants in ecosystems.

Interaction studies have demonstrated that 2,3,4,5-tetrabromobenzoic acid can influence various biological pathways. For instance:

  • It has been shown to affect endothelial cell function by inducing specific protein expressions related to vascular health .
  • Further investigations are necessary to fully elucidate its interaction mechanisms with biological systems and potential toxicological implications.

Several compounds share structural similarities with 2,3,4,5-tetrabromobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
2-Ethylhexyl-2,3,4,5-tetrabromobenzoateC₁₃H₁₈Br₄O₂Parent compound; used as a flame retardant
TetrabromophenolC₁₂H₈Br₄OUsed in various applications; less toxic than tetrabromobenzoic acid
Decabromodiphenyl etherC₂₁H₂₃Br₁₀Commonly used flame retardant; more complex structure
HexabromocyclododecaneC₁₂H₈Br₆High bromine content; significant environmental concerns

This comparison illustrates that while these compounds share brominated structures and applications as flame retardants or environmental pollutants, their unique features and toxicological profiles differ significantly.

XLogP3

4.2

Wikipedia

2,3,4,5-Tetrabromobenzoic acid

Dates

Modify: 2024-04-14

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